molecular formula C9H8BrFO2 B11785866 (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B11785866
M. Wt: 247.06 g/mol
InChI Key: HUILKBVKTWNQNZ-ZCFIWIBFSA-N
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Description

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine is a chemical compound that belongs to the class of benzo[b][1,4]dioxines. This compound is characterized by the presence of a bromomethyl group and a fluorine atom attached to a dihydrobenzo[b][1,4]dioxine core. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as salicylic acid derivatives and acetylenic esters.

    Reaction Conditions: The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO₃) in acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modulation of their activity. The fluorine atom can enhance the compound’s stability and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(Bromomethyl)-5-fluoro-2,3-dihydrobenzo[b][1,4]dioxine is unique due to its specific combination of a bromomethyl group and a fluorine atom, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H8BrFO2

Molecular Weight

247.06 g/mol

IUPAC Name

(2S)-2-(bromomethyl)-5-fluoro-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H8BrFO2/c10-4-6-5-12-9-7(11)2-1-3-8(9)13-6/h1-3,6H,4-5H2/t6-/m1/s1

InChI Key

HUILKBVKTWNQNZ-ZCFIWIBFSA-N

Isomeric SMILES

C1[C@H](OC2=C(O1)C(=CC=C2)F)CBr

Canonical SMILES

C1C(OC2=C(O1)C(=CC=C2)F)CBr

Origin of Product

United States

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